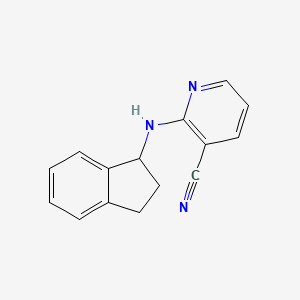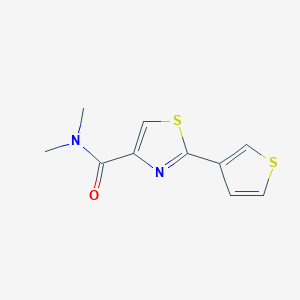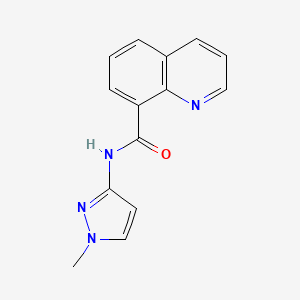
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide, also known as MQC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. MQC belongs to the family of pyrazole-based compounds and has been found to possess various biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Mécanisme D'action
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide exerts its biological activities through multiple mechanisms of action. It has been found to inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway, which leads to the fragmentation of DNA and eventual cell death.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been shown to exhibit neuroprotective effects, protecting neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in lab experiments is its high potency and selectivity. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been found to be a highly potent inhibitor of COX-2 and a potent inducer of apoptosis in cancer cells. Additionally, N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been shown to have low toxicity and high bioavailability, making it a potential candidate for drug development.
However, one of the limitations of using N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide for different biological activities.
Orientations Futures
There are several future directions for the research on N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide. One potential direction is to further investigate its anticancer properties and its potential application in cancer therapy. Another direction is to explore its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its neuroprotective effects. Additionally, further studies are needed to optimize the synthesis method of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide and improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It exhibits various biological activities, including anti-inflammatory, analgesic, and anticancer properties, and exerts its effects through multiple mechanisms of action. While there are some limitations to using N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in lab experiments, it has several advantages, including its high potency and selectivity. Further research is needed to fully understand the potential of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide in drug development and to optimize its synthesis and administration.
Méthodes De Synthèse
The synthesis of N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide involves the reaction of 1-methyl-3-p-tolylpyrazole with 8-chloroquinoline-5-carboxylic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been extensively studied for its potential applications in drug development. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapy.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-7-12(17-18)16-14(19)11-6-2-4-10-5-3-8-15-13(10)11/h2-9H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGZJLQCHAOWRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

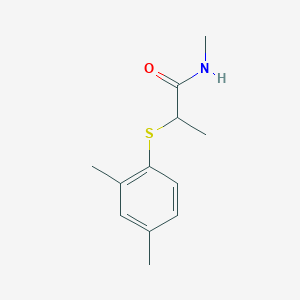
![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
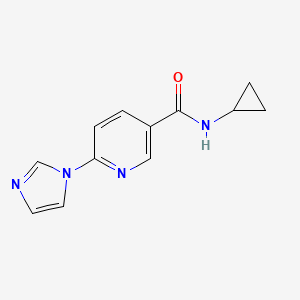


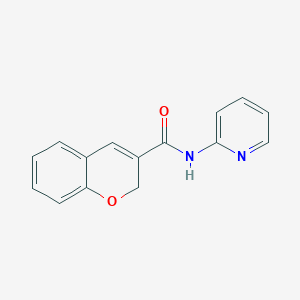
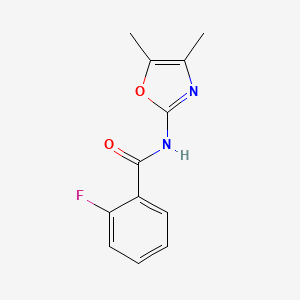
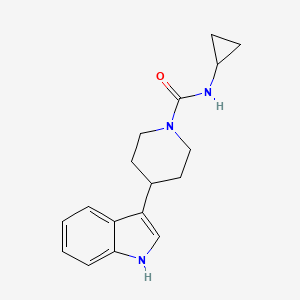
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7507451.png)


![2,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7507481.png)
